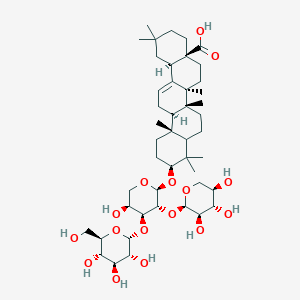
Araloside D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Araloside D is a chemical compound that belongs to the class of cardiac glycosides. It is extracted from Aralia elata, a plant commonly found in East Asia. Araloside D has been the subject of numerous scientific studies due to its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
Araloside D has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-fibrotic effects. Araloside D has also been shown to have a protective effect on the heart, making it a potential therapeutic agent for heart failure.
Mécanisme D'action
Araloside D exerts its effects by inhibiting the activity of the sodium-potassium ATPase pump. This leads to an increase in intracellular calcium levels, which in turn activates various signaling pathways. Araloside D also inhibits the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
Araloside D has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Araloside D has also been shown to have a protective effect on the heart, reducing the risk of heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
Araloside D has several advantages for lab experiments. It is readily available and can be synthesized from the leaves of Aralia elata. It has also been extensively studied, and its mechanism of action is well understood. However, Araloside D has some limitations for lab experiments. It has a narrow therapeutic window and can be toxic at high doses. It also has poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of Araloside D. One potential direction is the development of Araloside D as a therapeutic agent for heart failure. Another potential direction is the study of Araloside D in combination with other drugs for the treatment of cancer. Additionally, the development of more efficient synthesis methods for Araloside D could lead to its broader use in scientific research.
Conclusion
In conclusion, Araloside D is a chemical compound with potential therapeutic applications in various diseases. Its mechanism of action is well understood, and it has been extensively studied for its biochemical and physiological effects. While it has some limitations for lab experiments, its availability and well-understood mechanism of action make it a promising compound for future scientific research.
Méthodes De Synthèse
Araloside D can be synthesized from the leaves of Aralia elata. The leaves are first extracted with ethanol, and the extract is then purified using various chromatography techniques. The purified extract is then treated with hydrochloric acid to obtain Araloside D in its pure form.
Propriétés
Numéro CAS |
135560-19-9 |
|---|---|
Nom du produit |
Araloside D |
Formule moléculaire |
C46H74O16 |
Poids moléculaire |
883.1 g/mol |
Nom IUPAC |
(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C46H74O16/c1-41(2)14-16-46(40(55)56)17-15-44(6)22(23(46)18-41)8-9-28-43(5)12-11-29(42(3,4)27(43)10-13-45(28,44)7)60-39-36(62-37-33(53)30(50)24(48)20-57-37)35(25(49)21-58-39)61-38-34(54)32(52)31(51)26(19-47)59-38/h8,23-39,47-54H,9-21H2,1-7H3,(H,55,56)/t23-,24-,25+,26-,27?,28-,29+,30+,31-,32+,33-,34-,35+,36-,37-,38-,39+,43+,44-,45-,46+/m1/s1 |
Clé InChI |
QISCHUABGXFSHX-VBYDFQJFSA-N |
SMILES isomérique |
C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)O)C |
SMILES canonique |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)O)C |
Synonymes |
araloside D |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[Bis(2-iodoethyl)amino]benzenesulfonamide](/img/structure/B156002.png)




![1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL](/img/structure/B156010.png)

![Ethyl 3-[(4-chlorophenyl)thio]propanoate](/img/structure/B156016.png)




